Tert-butyl (3,7-dibromoisoquinolin-6-YL)carbamate

Description

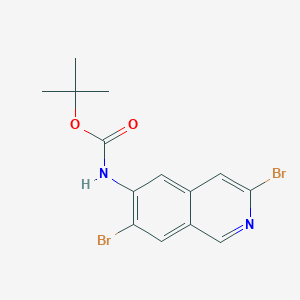

Tert-butyl (3,7-dibromoisoquinolin-6-yl)carbamate is a brominated isoquinoline derivative featuring a tert-butoxycarbonyl (Boc) protective group. This compound is structurally characterized by two bromine atoms at positions 3 and 7 of the isoquinoline ring, which confer distinct electronic and steric properties. Bromine’s electron-withdrawing nature enhances the compound’s stability and influences its reactivity in subsequent transformations, such as cross-coupling reactions. The Boc group is commonly employed in organic synthesis to protect amines, enabling selective functionalization of other sites .

Properties

Molecular Formula |

C14H14Br2N2O2 |

|---|---|

Molecular Weight |

402.08 g/mol |

IUPAC Name |

tert-butyl N-(3,7-dibromoisoquinolin-6-yl)carbamate |

InChI |

InChI=1S/C14H14Br2N2O2/c1-14(2,3)20-13(19)18-11-5-8-6-12(16)17-7-9(8)4-10(11)15/h4-7H,1-3H3,(H,18,19) |

InChI Key |

VKDGGGUBJSVQDY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C2C=NC(=CC2=C1)Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3,7-dibromoisoquinolin-6-YL)carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of isoquinoline derivatives followed by the introduction of the tert-butyl carbamate group. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The final step involves the protection of the amine group with tert-butyl chloroformate under basic conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3,7-dibromoisoquinolin-6-YL)carbamate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The compound can be reduced to remove the bromine atoms or modify the isoquinoline ring.

Oxidation Reactions: The isoquinoline ring can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various isoquinoline derivatives, while reduction and oxidation reactions can lead to different functionalized isoquinoline compounds .

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may exhibit biological activities that make it useful in studying cellular processes and pathways.

Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl (3,7-dibromoisoquinolin-6-YL)carbamate is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The presence of the dibromoisoquinoline moiety suggests potential interactions with enzymes or receptors involved in cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The target compound’s distinctiveness lies in its 3,7-dibrominated isoquinoline core, which differentiates it from other Boc-protected carbamates in the evidence:

- Tert-butyl (3-((3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)carbamoyl)phenyl)carbamate (): Contains a dihydroisoquinoline moiety and a hydroxyphenylcarbamate group, enabling hydrogen bonding but lacking bromine substituents.

- Tert-butyl ((1-(2-(3-(isoquinolin-6-yl)ureido)ethyl)cyclohexyl)methyl)carbamate (): Features a cyclohexyl-urea linker, which enhances conformational flexibility compared to the rigid dibrominated isoquinoline core.

- Tert-butyl (p-nitrophenyl)carbamate (): Substituted with a nitro group, which is strongly electron-withdrawing but lacks the steric bulk of bromine atoms.

Bromine atoms in the target compound likely improve crystallinity (facilitating X-ray analysis via programs like SHELX ) and alter electronic properties, making it more reactive in Suzuki-Miyaura couplings compared to non-halogenated analogs.

Data Table: Comparison of Key Boc-Protected Carbamates

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.